molecular formula C22H21N3O2 B2921247 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one CAS No. 1058423-45-2

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Cat. No.: B2921247
CAS No.: 1058423-45-2
M. Wt: 359.429
InChI Key: CEILWOLVICZRDR-UHFFFAOYSA-N
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Description

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its complex structure, which includes an indoline moiety, a pyrimidinone core, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The synthesis begins with the preparation of 2-methylindoline through a cyclization reaction of an appropriate precursor.

    Attachment of the Oxoethyl Group: The 2-methylindoline is then reacted with an oxoethylating agent under controlled conditions to introduce the 2-oxoethyl group.

    Construction of the Pyrimidinone Core: The intermediate product is then subjected to a condensation reaction with a suitable pyrimidine derivative to form the pyrimidinone core.

    Introduction of the p-Tolyl Group: Finally, the p-tolyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(m-tolyl)pyrimidin-4(3H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may influence its reactivity and interaction with molecular targets, differentiating it from similar compounds.

Properties

IUPAC Name

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-12-21(26)24(14-23-19)13-22(27)25-16(2)11-18-5-3-4-6-20(18)25/h3-10,12,14,16H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEILWOLVICZRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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